molecular formula C14H13NO2 B12670978 Acetamide, N-(1,1'-biphenyl)-4-yl-2-hydroxy- CAS No. 51410-51-6

Acetamide, N-(1,1'-biphenyl)-4-yl-2-hydroxy-

Cat. No.: B12670978
CAS No.: 51410-51-6
M. Wt: 227.26 g/mol
InChI Key: PNSQNTUPOMQLLC-UHFFFAOYSA-N
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Description

Acetamide, N-(1,1’-biphenyl)-4-yl-2-hydroxy- is an organic compound with a complex structure that includes a biphenyl group and a hydroxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(1,1’-biphenyl)-4-yl-2-hydroxy- typically involves the reaction of 4-bromo-1,1’-biphenyl with acetamide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in high purity.

Types of Reactions:

    Oxidation: The hydroxy group in Acetamide, N-(1,1’-biphenyl)-4-yl-2-hydroxy- can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of biphenyl ketones or aldehydes.

    Reduction: Formation of biphenyl amines.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

Acetamide, N-(1,1’-biphenyl)-4-yl-2-hydroxy- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of Acetamide, N-(1,1’-biphenyl)-4-yl-2-hydroxy- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the biphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Acetamide, N-(1,1’-biphenyl)-2-yl-
  • Acetamide, N-(1,1’-biphenyl)-3-yl-
  • Acetamide, N-(1,1’-biphenyl)-4-yl-

Comparison: Acetamide, N-(1,1’-biphenyl)-4-yl-2-hydroxy- is unique due to the presence of the hydroxy group at the 2-position, which imparts distinct chemical and biological properties

Properties

CAS No.

51410-51-6

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

2-hydroxy-N-(4-phenylphenyl)acetamide

InChI

InChI=1S/C14H13NO2/c16-10-14(17)15-13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,16H,10H2,(H,15,17)

InChI Key

PNSQNTUPOMQLLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)CO

Origin of Product

United States

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